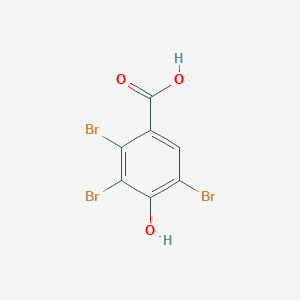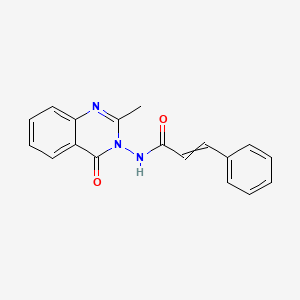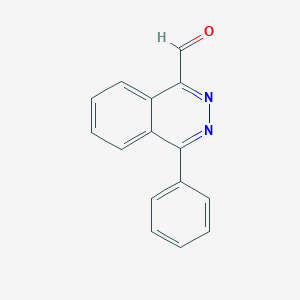
1,7-Dithia-4,10-diazacyclododecane-3,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dithia-4,10-diazacyclododecane-3,11-dione is a chemical compound with the molecular formula C8H14N2O2S2. It contains 28 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Analyse Des Réactions Chimiques
1,7-Dithia-4,10-diazacyclododecane-3,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or amines.
Applications De Recherche Scientifique
1,7-Dithia-4,10-diazacyclododecane-3,11-dione has several scientific research applications. It is used in chemistry for the study of cyclic compounds and their reactivity. In biology, it may be used as a ligand for studying metal ion interactions. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 1,7-Dithia-4,10-diazacyclododecane-3,11-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which can activate or inhibit specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,7-Dithia-4,10-diazacyclododecane-3,11-dione can be compared with other similar compounds, such as 1,7-dioxa-4,10-diazacyclododecane. Both compounds contain diaza-crown units and form stable complexes with metal ions. this compound contains sulfur atoms, which may impart different reactivity and properties compared to its oxygen-containing counterpart .
Similar compounds include:
- 1,7-dioxa-4,10-diazacyclododecane
- 6,10-Dithia-1,4-diazaspiro[4.5]decane-2,3-dione
These compounds share structural similarities but differ in their specific chemical properties and applications.
Propriétés
Numéro CAS |
90777-32-5 |
|---|---|
Formule moléculaire |
C8H14N2O2S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1,7-dithia-4,10-diazacyclododecane-3,11-dione |
InChI |
InChI=1S/C8H14N2O2S2/c11-7-5-14-6-8(12)10-2-4-13-3-1-9-7/h1-6H2,(H,9,11)(H,10,12) |
Clé InChI |
PJFYKHDKQSAJTA-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCNC(=O)CSCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
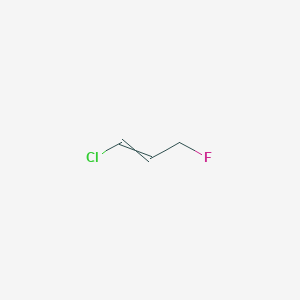
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
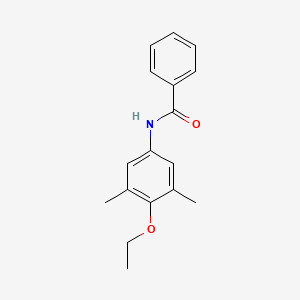
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
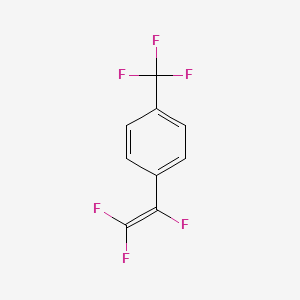
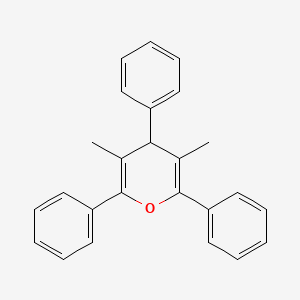

![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
